Echinacoside Echinacoside Echinacoside is an oligosaccharide.
Echinacoside is a phenylethanoid glycoside isolated from Echinacea angustifolia in 1950, and currently being investigated for the treatment of Parkinson's, Alzheimer's, atherosclerosis, osteoporosis, acute colitis, wound treatment, and hepatitis. Echinacoside has demonstrated inhibition of apoptosis in neural cell lines, demonstrating potential for use in the treatment of neurological conditions.
Echinacoside is a natural product found in Jasminum mesnyi, Echinacea angustifolia, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 82854-37-3
VCID: VC21336709
InChI: InChI=1S/C35H46O20/c1-14-24(42)26(44)29(47)35(51-14)55-32-30(48)34(49-9-8-16-3-6-18(38)20(40)11-16)53-22(13-50-33-28(46)27(45)25(43)21(12-36)52-33)31(32)54-23(41)7-4-15-2-5-17(37)19(39)10-15/h2-7,10-11,14,21-22,24-40,42-48H,8-9,12-13H2,1H3/t14-,21+,22+,24-,25+,26+,27-,28+,29+,30+,31+,32+,33+,34+,35-/m0/s1
SMILES:
Molecular Formula: C35H46O20
Molecular Weight: 786.7 g/mol

Echinacoside

CAS No.: 82854-37-3

Cat. No.: VC21336709

Molecular Formula: C35H46O20

Molecular Weight: 786.7 g/mol

* For research use only. Not for human or veterinary use.

Echinacoside - 82854-37-3

Specification

CAS No. 82854-37-3
Molecular Formula C35H46O20
Molecular Weight 786.7 g/mol
IUPAC Name [(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate
Standard InChI InChI=1S/C35H46O20/c1-14-24(42)26(44)29(47)35(51-14)55-32-30(48)34(49-9-8-16-3-6-18(38)20(40)11-16)53-22(13-50-33-28(46)27(45)25(43)21(12-36)52-33)31(32)54-23(41)7-4-15-2-5-17(37)19(39)10-15/h2-7,10-11,14,21-22,24-40,42-48H,8-9,12-13H2,1H3/t14-,21+,22+,24-,25+,26+,27-,28+,29+,30+,31+,32+,33+,34+,35-/m0/s1
Standard InChI Key FSBUXLDOLNLABB-WZJPPVJYSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O

Introduction

Chemical Structure and Properties

Echinacoside (molecular formula: C35H46O20) is a complex phenylethanoid glycoside composed of a sugar group, a phenylpropenyl group, and a phenylethanol group. It is classified as an oligosaccharide with a molecular weight of 786.74 g/mol . The structure consists of a central glucose moiety with rhamnosyl, caffeoyl, and glucosyl substituents at the 3'-OH, 4'-OH, and 6'-OH positions of the hydroxysalidroside backbone, respectively .

Physically, echinacoside appears as a white powder and possesses strong antioxidant properties, with studies suggesting its capacity to scavenge free radicals exceeds that of many standard antioxidants, including tocopherol .

![Chemical Structure of Echinacoside]

Table 1. Physicochemical Properties of Echinacoside

PropertyCharacteristic
Molecular FormulaC35H46O20
Molecular Weight786.74 g/mol
Physical AppearanceWhite powder
SolubilitySoluble in water and ethanol
CAS Number82854-37-3
Chemical ClassificationPhenylethanoid glycoside/Oligosaccharide

Natural Sources and Biosynthesis

Echinacoside was first isolated from the rhizome of Echinacea angustifolia DC, but is also abundant in other medicinal plants including Cistanche tubulosa, which contains the highest concentration of echinacoside (approximately 30% w/w) . Other notable plant sources include Scrophulariae Radix, Rehmanniae Radix, and various species of Cistanches Herba .

Recent research has elucidated the complete biosynthetic pathway of echinacoside in Cistanche tubulosa. The pathway involves 14 related genes that have been cloned and functionally characterized . Two upstream pathways for tyrosol biosynthesis from L-tyrosine have been identified:

  • TyDC-TYO-ADH pathway: Sequential decarboxylation and tyramine oxidation

  • AAS-ADH pathway: Aromatic acetaldehyde synthase through combined decarboxylation-deamination

  • TAT-PPDC-ADH pathway: Sequential tyrosine aminotransfer and phenylpyruvate decarboxylation

The downstream assembly process from tyrosol to echinacoside includes sequential glucosylation, acylation, hydroxylation, and rhamnosylation to form acteoside, culminating in a final glucosylation step that converts acteoside to echinacoside . These findings have enabled the development of biosynthetic platforms for the production of echinacoside and 23 structurally diverse phenylethanoid glycoside derivatives through heterologous expression in tobacco leaves .

Table 2. Key Enzymes in Echinacoside Biosynthesis

EnzymeFunctionPathway Stage
CtTyDCTyrosine decarboxylationUpstream
CtTYOTyramine oxidationUpstream
CtUGT85AF12Tyrosol glucosylationDownstream
CtAT-EAcylation of salidrosideDownstream
CtUGT79G13RhamnosylationDownstream
CtCYP98A248HydroxylationDownstream
CtUGT73EV1Final glucosylation of acteoside to form echinacosideDownstream

Pharmacokinetics and Bioavailability

Despite its promising therapeutic potential, echinacoside faces significant pharmacokinetic challenges. The oral bioavailability of echinacoside in rats is remarkably low, at approximately 0.83% . This limited bioavailability is primarily attributed to poor intestinal absorption, as demonstrated in Caco-2 monolayer models where echinacoside shows poor permeability .

The metabolism of echinacoside involves transformation into various metabolites, including acteoside, decaffeoylacteoside, lugrandosie, and 3,4-dihydrophenyl ethanol, which have been identified in rat feces after oral administration . The metabolites of echinacoside, particularly those with C6-C3 and C6-C2 structures, may possess certain neuroprotective activities that directly supplement neurotransmitter deficiencies .

Pharmacokinetic studies have shown that the serum concentration-time curves for echinacoside follow a one-compartment model after intragastric administration and a two-compartment model after intravenous administration . Efforts to enhance echinacoside's bioavailability include co-administration with absorption promoters, such as verapamil and clove oil, which have shown promise in increasing intestinal absorption .

Table 3. Pharmacokinetic Parameters of Echinacoside in Rats

ParameterValueAdministration Route
Bioavailability0.83%Oral
Half-life1.7 ± 0.6 hIntravenous
Clearance19.3 ± 5.4 L/h/kgIntravenous
Volume of Distribution13.9 ± 4.9 L/kgIntravenous

Pharmacological Activities

Neuroprotective Effects

Echinacoside demonstrates significant neuroprotective properties, making it a promising candidate for treating neurodegenerative disorders. In experimental models of Parkinson's disease, echinacoside administration (20 mg/kg daily for 15 days) prevents the loss of dopaminergic neurons in the substantia nigra pars compacta and decreases in striatal dopamine and 3,4-dihydroxyphenylacetic acid (DOPAC) levels . Additionally, it improves motor performance in the rotarod test in the same model .

Research indicates that echinacoside's neuroprotective effects extend to other neurodegenerative conditions, including Alzheimer's disease, vascular dementia, and amyotrophic lateral sclerosis . Its efficacy is attributed to multiple mechanisms, including protection of mitochondrial function, antioxidant activity, anti-inflammatory effects, reduction of endoplasmic reticulum stress, and regulation of autophagy .

In models of chronic unpredictable mild stress (CUMS)-induced depression, echinacoside (15 mg/kg and 60 mg/kg) significantly reduced immobility time in behavioral tests and increased sucrose preference, suggesting potent antidepressant effects . These effects were associated with decreased pro-inflammatory cytokine levels (IL-1β, IL-6, TNF-α) and improved hippocampal neurogenesis through the CREB-BDNF signaling pathway .

Anti-inflammatory Effects

Echinacoside exhibits potent anti-inflammatory properties across various disease models. In a collagen-induced arthritis (CIA) mouse model of rheumatoid arthritis, echinacoside treatment (0.6 mg/mouse) significantly decreased arthritis scores and reduced inflammation . Mechanistically, echinacoside suppressed oxidative stress-mediated inflammation via the Nrf2/Drp1 pathway, inhibiting mitochondrial fission in synovial tissues .

In microglial cells, echinacoside (20 μM) effectively reversed LPS-induced increases in pro-inflammatory factors (IL-1β, TNF-α) while upregulating anti-inflammatory factors (IL-4, IL-10) . This suggests that echinacoside regulates microglial polarization from the pro-inflammatory M1 to the anti-inflammatory M2 phenotype, contributing to its neuroprotective effects in depression models .

Table 4. Anti-inflammatory Effects of Echinacoside in Different Models

Disease ModelDoseEffectsMechanism
Collagen-induced arthritis0.6 mg/mouseDecreased arthritis scores, reduced inflammationNrf2/Drp1 pathway inhibition
LPS-induced microglial activation20 μMReduced pro-inflammatory cytokinesInhibition of M1 polarization
CUMS-induced depression15-60 mg/kgDecreased hippocampal IL-1β, IL-6, TNF-αCREB-BDNF signaling pathway
Hypoxic pulmonary hypertension10-40 mg/kgReduced inflammatory proteins (ACSL1, COL6A1, COL4A2, COL1A1)Suppression of inflammatory response

Effects on Cardiovascular System

Echinacoside demonstrates significant protective effects against hypoxic pulmonary hypertension (HPH), a chronic condition affecting the cardiopulmonary system. In a rat model of HPH, echinacoside administration (10, 20, and 40 mg/kg) reduced mean pulmonary artery pressure (mPAP), hemoglobin (Hb), hematocrit (Hct), and right ventricular hypertrophy index (RVHI) .

Proteomic analysis revealed that echinacoside's therapeutic effects in HPH involved suppressing the inflammatory response, inhibiting smooth muscle cell proliferation, and minimizing extracellular matrix deposition . Specifically, echinacoside treatment reversed hypoxia-induced increases in ACSL1, COL6A1, COL4A2, and COL1A1 expression, key proteins involved in inflammation and tissue remodeling .

Other Therapeutic Applications

Echinacoside shows promise in treating various other conditions:

  • Hepatocellular Carcinoma (HCC): Echinacoside inhibits HCC cell migration, invasiveness, and tumor metastasis through enhancing the miR-30c-5p/FOXD1/KLF12 axis .

  • Hirschsprung's Disease: Bioinformatic analysis identified potential targets of echinacoside in improving prognosis after surgery for Hirschsprung's disease, including CA1, CA2, CA9, CA12, DNMT1, RIMS2, RPGRIP1L, and ZEB2 .

  • Liver Protection: Echinacoside (60 mg/kg) reduces plasma alanine aminotransferase, TNF-α, IL-1β, IL-16, and IL-10 levels and hepatocyte apoptosis in a mouse model of acute liver injury induced by LPS/D-galactosamine .

Molecular Mechanisms

Echinacoside exerts its diverse pharmacological effects through multiple molecular mechanisms:

Antioxidant Mechanisms

Echinacoside possesses potent antioxidant properties, with an EC50 of 6.6 μM in cell-free DPPH radical scavenging assays . At a concentration of 10 μg/ml, it inhibits hydrogen peroxide-induced production of reactive oxygen species and prevents apoptosis in PC12 cells .

In vivo studies demonstrate that echinacoside promotes anti-oxidation, anti-fatigue, and anti-stress capabilities in vascular dementia rats and subacute aging mice models . Its antioxidant activities involve:

  • Induction and activation of major endogenous antioxidant enzymes

  • Inactivation of pro-oxidant enzymes

  • Reduction of nuclear protein levels of transcription regulator protein BACH1

  • Enhancement of heme oxygenase 1 mRNA levels

  • Down-regulation of p53 expression

  • Up-regulation of SIRT1

Anti-inflammatory Pathways

The anti-inflammatory effects of echinacoside involve several key pathways:

  • Nrf2/Drp1 Pathway: In collagen-induced arthritis, echinacoside suppresses oxidative stress-mediated inflammation by elevating antioxidant factor Nrf2 and reducing Drp1, NLRP3, IL-6, ROS, and Keap1 expression .

  • Microglial Regulation: Echinacoside inhibits microglial M1 polarization while promoting M2 polarization, thereby reducing pro-inflammatory cytokine production and increasing anti-inflammatory factors .

  • CREB-BDNF Signaling: In depression models, echinacoside increases p-CREB/CREB ratio and BDNF levels in the hippocampus, contributing to improved neurogenesis and anti-inflammatory effects .

Neuroprotective Mechanisms

Echinacoside's neuroprotective effects involve multiple mechanisms:

  • Protection against oxidative stress: Prevents ROS-induced neuronal damage

  • Mitochondrial function preservation: Maintains mitochondrial integrity and function

  • Anti-apoptotic effects: Prevents neuronal cell death

  • Endoplasmic reticulum stress reduction: Attenuates ERS-related neuronal damage

  • Autophagy regulation: Modulates neuronal autophagy processes

In Parkinson's disease models, echinacoside protects against MPTP/MPP⁺-induced neurotoxicity by regulating the autophagy pathway mediated by Sirt1 . It also reduces the accumulation of Seipin to prevent endoplasmic reticulum stress in the nigrostriatal dopaminergic system .

Table 5. Key Molecular Targets of Echinacoside

TargetEffectDisease Relevance
Nrf2UpregulationArthritis, oxidative stress-related conditions
Drp1DownregulationArthritis, mitochondrial function
CREB-BDNFActivationDepression, neurogenesis
ACSL1, COL6A1, COL4A2, COL1A1DownregulationHypoxic pulmonary hypertension
miR-30c-5p/FOXD1/KLF12 axisEnhancementHepatocellular carcinoma
Sirt1UpregulationParkinson's disease, aging
NLRP3, IL-6, IL-1β, TNF-αDownregulationInflammation, arthritis, depression

Future Prospects and Research Directions

Despite the promising therapeutic potential of echinacoside, several challenges remain:

  • Low Bioavailability: The poor oral bioavailability (0.83%) limits clinical applications. Future research should focus on developing formulations or delivery systems to enhance absorption .

  • Biosynthetic Production: The elucidation of echinacoside's complete biosynthetic pathway in Cistanche tubulosa offers opportunities for alternative production methods. The heterologous expression system in tobacco that produces 23 phenylethanoid glycoside derivatives represents a significant advancement in this direction .

  • Clinical Translation: While preclinical studies demonstrate echinacoside's efficacy across various disease models, clinical studies are necessary to validate these findings in human subjects. Future research should focus on translating preclinical successes into clinical applications.

  • Structure-Activity Relationships: Further investigation of the structure-activity relationships of echinacoside and its derivatives may lead to the development of more potent and bioavailable analogs with enhanced therapeutic potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator